![molecular formula C18H18FNO B5769664 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone, also known as DFP-1080, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine, which is a neurotransmitter that plays a crucial role in regulating various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the brain, which can have significant effects on various physiological and behavioral processes. For example, the compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise investigations into the role of this receptor in various neurological disorders. However, one limitation of using this compound is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone. One area of interest is investigating the compound's potential as a therapeutic agent for various neurological disorders, particularly addiction and schizophrenia. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound's high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Future research may focus on investigating the compound's potential as a therapeutic agent and further understanding its mechanism of action.
Synthesemethoden
The synthesis of 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone involves a multi-step process that includes the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 4-bromo-3-fluoroacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone has been studied extensively in the field of neuroscience due to its potential as a selective dopamine D3 receptor antagonist. The compound has been shown to have a high affinity for the D3 receptor and has been used in various studies to investigate the role of this receptor in various neurological disorders such as Parkinson's disease, addiction, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-18(21)14-7-8-17(16(19)11-14)20-10-9-13-5-3-4-6-15(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWNNBTGLKWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.